molecular formula C18H16Cl2N4OS2 B4273212 2-({5-[(benzylsulfanyl)methyl]-4-(2,3-dichlorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

2-({5-[(benzylsulfanyl)methyl]-4-(2,3-dichlorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B4273212
M. Wt: 439.4 g/mol
InChI Key: UREDPFTVFVUVOV-UHFFFAOYSA-N
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Description

2-({5-[(benzylsulfanyl)methyl]-4-(2,3-dichlorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a benzylthio group, a dichlorophenyl group, and an acetamide group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-({5-[(benzylsulfanyl)methyl]-4-(2,3-dichlorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the benzylthio group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group.

    Attachment of the dichlorophenyl group: This can be done through electrophilic aromatic substitution reactions.

    Formation of the acetamide group: This is typically achieved by reacting the intermediate compound with acetic anhydride or acetyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

2-({5-[(benzylsulfanyl)methyl]-4-(2,3-dichlorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding alcohols or amines.

    Substitution: The benzylthio and dichlorophenyl groups can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-({5-[(benzylsulfanyl)methyl]-4-(2,3-dichlorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-({5-[(benzylsulfanyl)methyl]-4-(2,3-dichlorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit DNA replication or protein synthesis, resulting in cell death or growth inhibition. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

2-({5-[(benzylsulfanyl)methyl]-4-(2,3-dichlorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent with a triazole ring.

    Itraconazole: Another antifungal agent with a similar structure.

    Voriconazole: A triazole derivative used to treat fungal infections.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other triazole derivatives.

Properties

IUPAC Name

2-[[5-(benzylsulfanylmethyl)-4-(2,3-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4OS2/c19-13-7-4-8-14(17(13)20)24-16(22-23-18(24)27-10-15(21)25)11-26-9-12-5-2-1-3-6-12/h1-8H,9-11H2,(H2,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREDPFTVFVUVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC2=NN=C(N2C3=C(C(=CC=C3)Cl)Cl)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({5-[(benzylsulfanyl)methyl]-4-(2,3-dichlorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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2-({5-[(benzylsulfanyl)methyl]-4-(2,3-dichlorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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2-({5-[(benzylsulfanyl)methyl]-4-(2,3-dichlorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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2-({5-[(benzylsulfanyl)methyl]-4-(2,3-dichlorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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2-({5-[(benzylsulfanyl)methyl]-4-(2,3-dichlorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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2-({5-[(benzylsulfanyl)methyl]-4-(2,3-dichlorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

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